
4-chloro-N,N-dipropylaniline
Vue d'ensemble
Description
4-chloro-N,N-dipropylaniline is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Oxidation in Acetonitrile Solution
Research by Kádár et al. (2001) delved into the electrochemical oxidation of 4-chloroaniline and its derivatives in acetonitrile solution. They found that the oxidation mechanism in acetonitrile mirrors that in acidic aqueous media. This oxidation leads to chlorinated 4-amino-diphenylamines and other chlorinated anilines, highlighting the compound's reactivity and potential applications in electrochemical processes (Kádár et al., 2001).
DFT and Molecular Docking Studies
S. Aayisha et al. (2019) conducted DFT (Density Functional Theory) and molecular docking studies on a similar molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine. This study, though not on the exact compound, demonstrates the application of computational chemistry in understanding the properties of chloroaniline derivatives for pharmaceutical applications, highlighting their potential in drug design (Aayisha et al., 2019).
N-Oxidation by Prostaglandin Synthase
Research by Golly and Hlavica (1985) explored the N-oxidation of 4-chloroaniline by prostaglandin synthase. This study provides insights into the biochemical interactions of chloroanilines, potentially offering avenues for biochemical and pharmacological research (Golly & Hlavica, 1985).
Solarylations via 4-Aminophenyl Cations
The study by Dichiarante et al. (2010) investigated the photo-S(N)1 reaction of some 4-chloroanilines under solar irradiation. This method represents an environmentally friendly alternative to traditional arylation methods and could have implications for green chemistry and sustainable synthesis approaches (Dichiarante et al., 2010).
Synthesis and Pesticidal Activity
A study by Molchanov et al. (1983) on the synthesis of N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine and their fungicidal activities showcases the potential of chloroaniline derivatives in agricultural chemistry, particularly in the development of new pesticides (Molchanov et al., 1983).
Synthesis of Heterocycles
Tsvelikhovsky and Buchwald (2010) researched the Pd-catalyzed condensation of chloroaniline derivatives, demonstrating their utility in synthesizing diverse heterocyclic compounds. This research has implications for organic synthesis and pharmaceutical development (Tsvelikhovsky & Buchwald, 2010).
Propriétés
IUPAC Name |
4-chloro-N,N-dipropylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACKCBGWPKSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



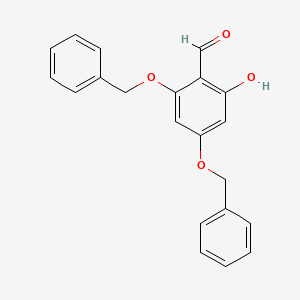
![2-(4'-(2-Methoxypropan-2-yl)-[2,2'-bipyridin]-4-yl)propan-2-ol](/img/structure/B8264515.png)
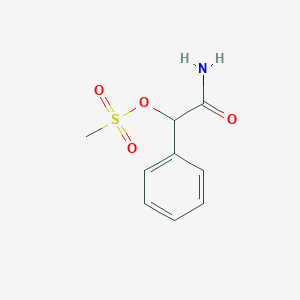
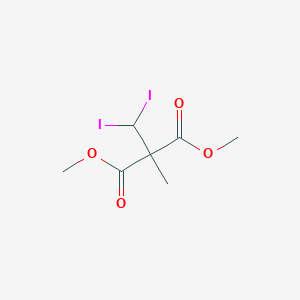

![3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline](/img/structure/B8264544.png)
![Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate](/img/structure/B8264545.png)

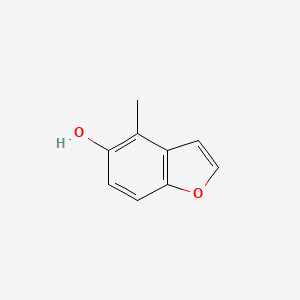

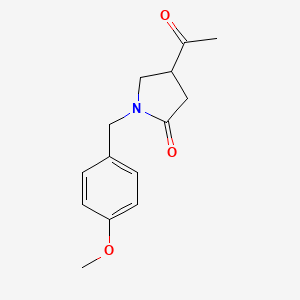


![(NZ)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264596.png)